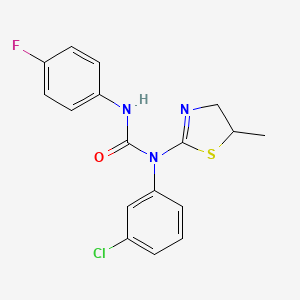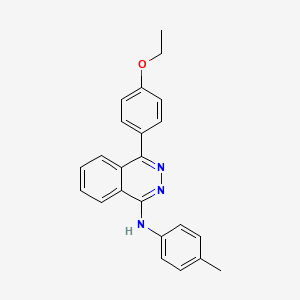![molecular formula C19H21N3S B11610280 1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea CAS No. 442569-94-0](/img/structure/B11610280.png)
1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a 2,5-dimethylphenyl group and an indole moiety, which are connected through a thiourea linkage. The presence of these functional groups suggests potential biological and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 2,5-dimethylaniline with 3-(2-bromoethyl)-1H-indole in the presence of thiourea. The reaction proceeds through nucleophilic substitution, where the thiourea acts as a nucleophile, attacking the bromoethyl group to form the desired thiourea linkage.
Reaction Conditions:
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at reflux temperature.
Catalysts: Sometimes, a base such as potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for scale-up. This includes ensuring the availability of high-purity starting materials, optimizing reaction conditions for maximum yield, and implementing purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the thiourea group can form hydrogen bonds with enzymes or proteins, potentially inhibiting their activity. The exact pathways depend on the specific biological context and the target molecules involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,4-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
- 1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea
- 1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]guanidine
Comparison
Compared to similar compounds, 1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is unique due to the specific positioning of the methyl groups on the phenyl ring and the presence of the thiourea linkage. These structural features can influence its reactivity and biological activity, making it distinct in its class.
Propiedades
Número CAS |
442569-94-0 |
|---|---|
Fórmula molecular |
C19H21N3S |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea |
InChI |
InChI=1S/C19H21N3S/c1-13-7-8-14(2)18(11-13)22-19(23)20-10-9-15-12-21-17-6-4-3-5-16(15)17/h3-8,11-12,21H,9-10H2,1-2H3,(H2,20,22,23) |
Clave InChI |
DIWQOSQDPFLQIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=S)NCCC2=CNC3=CC=CC=C32 |
Solubilidad |
17.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-methylphenoxy)ethyl]-3-(prop-2-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11610204.png)
![2-Butyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11610211.png)

![5-(benzenesulfonyl)-6-imino-13-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11610218.png)
![N-phenyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B11610223.png)
![2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11610230.png)
![5-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol](/img/structure/B11610242.png)
![methyl 4-[(3aS,4R,9bR)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate](/img/structure/B11610245.png)
![7-ethyl-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610253.png)

![10'-bromo-3'-(propylsulfanyl)-7'H-spiro[cyclopentane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B11610268.png)
![11-(4-tert-butylphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11610277.png)
![methyl (4Z)-4-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11610285.png)
![1-[3-(butylsulfanyl)-6-[4-(diethylamino)-2-methoxyphenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11610288.png)
